Cas no 1125-34-4 (2-Pyridinecarboxylicacid, 6-methyl-, 1-oxide)

2-Pyridinecarboxylicacid, 6-methyl-, 1-oxide structure
1125-34-4 structure
Nome del prodotto:2-Pyridinecarboxylicacid, 6-methyl-, 1-oxide
Numero CAS:1125-34-4
MF:C7H7NO3
MW:153.135381937027
CID:157372
PubChem ID:564317

2-Pyridinecarboxylicacid, 6-methyl-, 1-oxide Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Pyridinecarboxylicacid, 6-methyl-, 1-oxide
    • 6-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
    • 0160609
    • 2-carboxy-6-methylpyridine N-oxide
    • 6-Methyl-1-oxy-pyridin-2-carbonsaeure
    • 6-methyl-1-oxy-pyridine-2-carboxylic acid
    • 6-methylpicolinic ac
    • 6-Methylpicolinic acid 1-oxide
    • 6-methyl-picolinic acid N-oxide
    • 6-Methylpicolinic acid oxide
    • 6-Methylpyridin-2-carbonsaeure-1-oxid
    • 6-Methyl-pyridin-carbonsaeure-(2)-N-oxid
    • 6-Methylpyridine-2-carboxylic acid 1-oxide
    • A3784
    • AC1LBU7B
    • CTK0H6874
    • ST091400
    • 2-Carboxy-6-methylpyridine 1-oxide
    • 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide
    • NSC-101605
    • 2-CARBOXY-6-METHYL-1-PYRIDINIUMOLATE
    • 1125-34-4
    • 6-Methyl-2-pyridinecarboxylic acid oxide
    • 6-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid
    • SCHEMBL23154787
    • 6-Methyl-2-pyridinecarboxylic acid 1-oxide
    • DTXSID90340381
    • NSC101605
    • AKOS005599369
    • Inchi: InChI=1S/C7H7NO3/c1-5-3-2-4-6(7(9)10)8(5)11/h2-4H,1H3,(H,9,10)
    • Chiave InChI: WKUTWAZFIDHPGR-UHFFFAOYSA-N
    • Sorrisi: CC1=[N+]([O-])C(C(O)=O)=CC=C1

Proprietà calcolate

  • Massa esatta: 154.05044
  • Massa monoisotopica: 153.043
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 160
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 62.8A^2
  • XLogP3: 0.7

Proprietà sperimentali

  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 57.38
  • LogP: 1.12170
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd